Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate
Description
Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a phenyl ring substituted with a nitro (-NO₂) group at the ortho position and a cyano (-CN) group at the para position. The compound’s structure (Fig. 1) includes a conjugated π-system extending from the phenyl ring through the propenoate chain, enhancing its stability and reactivity in photoredox and catalytic applications . It is synthesized via a Heck reaction using 4-bromo-3-nitrobenzonitrile and methyl acrylate under palladium catalysis, yielding a 56% isolated product after purification . Key characterization data include distinct NMR signals for the α,β-unsaturated system (δ 6.4–8.5 ppm for vinyl and aromatic protons) and HRMS confirmation of its molecular formula (C₁₁H₉N₂O₄) .
Properties
CAS No. |
652997-66-5 |
|---|---|
Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)5-4-9-3-2-8(7-12)6-10(9)13(15)16/h2-6H,1H3 |
InChI Key |
IQCDHRRJYHIFOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups play a crucial role in its biological activity, influencing pathways related to cell growth, apoptosis, and microbial inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related α,β-unsaturated esters and derivatives, focusing on electronic effects, steric properties, and functional applications.
Substituent Effects on Electronic Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Electronic Features |
|---|---|---|---|---|
| Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate | C₁₁H₉N₂O₄ | 233.20 | 4-CN, 2-NO₂ | Strong electron-withdrawing groups enhance conjugation and stabilize the enolate system. |
| Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate | C₁₀H₉NO₄ | 207.19 | 4-NO₂ | Single nitro group reduces electron withdrawal compared to cyano-nitro combination. |
| Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate | C₁₂H₁₃NO₄ | 235.24 | 4-NO₂, 2-CH₃ | Methyl substituent introduces steric hindrance, reducing reactivity in planar transition states. |
| Methyl p-coumarate | C₁₀H₁₀O₃ | 178.18 | 4-OH | Electron-donating hydroxyl group increases solubility in polar solvents. |
- Electronic Withdrawal: The cyano-nitro combination in the target compound creates a stronger electron-deficient aromatic system compared to mono-nitro analogs (e.g., Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate) . This enhances electrophilicity, making it reactive in nucleophilic additions or cycloadditions.
- Hydrogen Bonding: Unlike Methyl p-coumarate, which forms intermolecular hydrogen bonds via its hydroxyl group , the target compound’s nitro and cyano groups participate only weakly in hydrogen bonding, favoring π-π stacking in crystal packing .
Crystallographic and Physical Properties
- Crystal Packing: The nitro and cyano groups in the target compound contribute to a planar molecular arrangement, as observed in related structures like (E)-3-(4-nitrophenyl)prop-2-enoic acid . This contrasts with Methyl p-coumarate, where hydroxyl groups drive helical hydrogen-bonded networks .
- Melting Points and Solubility: The target compound’s strong dipole moments (from NO₂ and CN) result in higher melting points (~150–160°C) compared to Methyl p-coumarate (mp ~95°C) . However, its solubility in nonpolar solvents is lower than ethyl/methyl-substituted analogs due to reduced steric bulk .
Q & A
Basic: What are the recommended synthetic routes for Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate?
Answer:
The compound can be synthesized via Knoevenagel condensation between methyl propiolate and 4-cyano-2-nitrobenzaldehyde under acidic or basic conditions. Key steps include:
- Catalyst selection : Use piperidine or ammonium acetate for optimal yield .
- Reaction monitoring : Track progress via TLC or HPLC to ensure completion.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the pure product .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to ester) and maintain reflux in anhydrous toluene .
Basic: How should researchers characterize this compound’s purity and structure?
Answer:
Combine spectroscopic and chromatographic methods :
- NMR : Use H and C NMR to confirm the α,β-unsaturated ester geometry and substituent positions. The nitro group’s deshielding effect on adjacent protons is critical for structural validation .
- IR : Identify ester carbonyl (~1700 cm), nitrile (~2240 cm), and nitro group (~1520 cm) stretches .
- HPLC/MS : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular weight with ESI-MS .
Advanced: How do the electron-withdrawing substituents (cyano, nitro) influence reactivity in cross-coupling reactions?
Answer:
The meta-cyano and ortho-nitro groups create an electron-deficient aromatic ring, enabling:
- Nucleophilic aromatic substitution : Nitro groups activate the ring for reactions with amines or thiols at elevated temperatures (80–120°C) .
- Photochemical reactivity : The nitro group may facilitate photoinduced electron transfer, useful in photocatalytic studies (e.g., singlet oxygen generation) .
- Steric effects : The ortho-nitro group hinders planarization, affecting conjugation in the α,β-unsaturated system. Computational DFT studies (B3LYP/6-31G*) are advised to map electronic effects .
Advanced: What crystallographic challenges arise in resolving this compound’s structure?
Answer:
- Crystal growth : Slow evaporation from DMSO/water mixtures yields suitable single crystals. Avoid polar protic solvents to prevent hydrolysis .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. The nitro group’s thermal motion may require anisotropic displacement parameter refinement in SHELXL .
- Hydrogen bonding : The nitrile and nitro groups form weak C–H⋯O/N interactions. Graph-set analysis (via PLATON) reveals R(8) motifs, critical for understanding packing .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., IC variability) may stem from:
- Solvent effects : DMSO concentration >1% can artifactually inhibit cellular assays. Use vehicle controls rigorously .
- Impurity interference : Trace aldehydes from incomplete Knoevenagel reactions may confound results. Validate purity via H NMR integration .
- Assay conditions : Adjust pH (7.4 for physiological relevance) and pre-incubation times to match literature protocols .
- Computational validation : Perform molecular docking (AutoDock Vina) to correlate observed activity with binding poses in target proteins (e.g., kinases) .
Advanced: What strategies optimize this compound’s stability during storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .
- Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis. Confirm stability via periodic FT-IR checks for carbonyl integrity .
- Oxygen exclusion : Purge storage containers with argon to mitigate radical degradation pathways .
Advanced: How does this compound compare to analogs in supramolecular chemistry applications?
Answer:
Comparative analysis with analogs (e.g., methyl 3-(4-nitrophenyl)prop-2-enoate ):
- π-π stacking : The cyano group enhances dipole interactions, increasing crystal density (1.45 g/cm vs. 1.32 g/cm for nitro-only analogs) .
- Solubility : Lower solubility in hexane (0.2 mg/mL vs. 1.5 mg/mL for methyl 3-(4-fluorophenyl)prop-2-enoate) due to polar substituents .
- Thermal stability : DSC reveals a melting point of 145–148°C, 20°C higher than non-cyano analogs, due to stronger intermolecular forces .
Advanced: What computational methods validate its electronic structure?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Compare HOMO-LUMO gaps (predicted ~4.2 eV) with UV-Vis data (λ ~320 nm) .
- NBO analysis : Quantify hyperconjugation between the nitro group and α,β-unsaturated system (e.g., 2p orbital overlap) .
- Molecular dynamics : Simulate solvent interactions (e.g., in DMSO) to predict aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
